2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide
Description
This compound is a 1,2,4-triazole derivative characterized by a sulfanyl-linked acetamide moiety and a 4-(difluoromethoxy)phenyl substituent. Its core structure consists of:
- 4-Amino-4H-1,2,4-triazole: A heterocyclic scaffold known for its role in modulating biological activity through hydrogen bonding and π-π interactions .
- Sulfanyl bridge at position 3: Facilitates structural flexibility and S-alkylation, a common strategy in prodrug design .
- N-[4-(difluoromethoxy)phenyl]acetamide: The difluoromethoxy group improves metabolic stability compared to methoxy analogs, as fluorine substitution reduces oxidative degradation .
This compound is hypothesized to exhibit anti-inflammatory, antimicrobial, or antiexudative properties based on structural similarities to triazole derivatives in the literature .
Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N5O2S2/c16-14(17)24-10-5-3-9(4-6-10)19-12(23)8-26-15-21-20-13(22(15)18)11-2-1-7-25-11/h1-7,14H,8,18H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXAJCKSBUXERF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles, have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It is known that the thiazole ring, a component of the compound, is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to their diverse biological activities.
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This could potentially influence the bioavailability of the compound.
Biological Activity
The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide is a novel organic molecule that has garnered attention for its potential biological activities. This compound is characterized by a complex structure featuring a 1,2,4-triazole ring, a sulfanyl group, and an acetamide moiety. Its unique combination of functional groups positions it as a candidate for various pharmacological applications, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 327.43 g/mol. The presence of the thiophen-2-yl substituent and difluoromethoxy group enhances its lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of the 1,2,4-triazole moiety exhibit significant antimicrobial properties. Compounds similar to This compound have shown promising results against various pathogens:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-{[4-amino-5-(phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(p-tolyl)acetamide | Phenyl group instead of thiophen | Antifungal properties |
| 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(methyl)acetamide | Methoxy substitution | Antibacterial activity |
| 5-(thiophen-3-yl)-4H-1,2,4-triazol-3-thiol | Different triazole derivative | Antioxidant properties |
Studies have reported that compounds with similar structures demonstrate activity against fungi such as Aspergillus flavus and Candida albicans, with some exhibiting minimum inhibitory concentrations (MIC) significantly lower than traditional antifungal agents like ketoconazole .
Anticancer Potential
The triazole ring in this compound has been linked to anticancer properties. Research on related triazole derivatives has shown efficacy in inhibiting tumor growth in various cancer cell lines. For instance, studies have indicated that certain triazole compounds can induce apoptosis in cancer cells by disrupting cellular processes and inhibiting specific enzymes involved in cancer progression .
The biological activity of This compound can be attributed to its ability to interact with biological targets through various mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes effectively, facilitating interactions with intracellular targets.
- Oxidative Stress Modulation : Some studies suggest that triazole derivatives can modulate oxidative stress responses in cells, which may contribute to their therapeutic effects .
Case Studies
A notable study evaluated the stress-protective effects of sodium derivatives of triazole compounds in animal models. The results indicated significant improvements in behavioral parameters and physiological markers associated with oxidative stress when treated with triazole derivatives compared to control groups . This highlights the potential neuroprotective effects of compounds related to This compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related 1,2,4-triazole derivatives and their biological activities:
Key Findings:
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., CF₃, Cl) at C5 enhance antimicrobial and anti-inflammatory activities .
- Aryl acetamide substituents : Difluoromethoxy (OCHF₂) in the target compound confers greater metabolic stability than methoxy (OCH₃) or halogens (F, Cl) .
- N4-Alkylation : Ethyl or allyl groups at N4 reduce steric hindrance, improving solubility but may lower receptor affinity .
Anti-Exudative Activity :
- Furan-2-yl analogs (e.g., 3.1-3.21 in ) showed 60–80% inhibition of edema at 10 mg/kg, comparable to diclofenac (8 mg/kg) . The thiophen-2-yl group in the target compound may further enhance this due to higher lipophilicity.
Antimicrobial Activity :
- Pyridine-4-yl derivatives (e.g., KA1-KA15 in ) exhibited MIC values of 6.25–25 µg/mL against E. coli and S. aureus. The target compound’s thiophene moiety may broaden Gram-negative coverage .
Structural Insights from Spectroscopy :
- IR and NMR data () confirm the thione tautomer predominates in triazole-thiol derivatives, critical for hydrogen bonding in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
